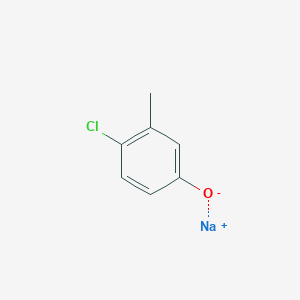

Sodium p-chloro-m-cresolate

Overview

Description

Sodium p-chloro-m-cresolate, also known as Sodium 4-chloro-3-methylphenolate, is a chemical compound with the molecular formula C7H6ClNaO. It is the sodium salt of p-chloro-m-cresol, a substituted phenol. This compound is known for its broad-spectrum antimicrobial properties and is commonly used as a preservative in various industrial and consumer products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-chloro-m-cresolate is typically synthesized through the chlorination of m-cresol (3-methylphenol) at the para position, followed by neutralization with sodium hydroxide. The reaction conditions involve:

Chlorination: m-Cresol is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to produce p-chloro-m-cresol.

Neutralization: The resulting p-chloro-m-cresol is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

- Continuous chlorination of m-cresol in a reactor.

- Efficient separation and purification of p-chloro-m-cresol.

- Neutralization in large-scale reactors with sodium hydroxide.

- Crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium p-chloro-m-cresolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydrogen peroxide in the presence of a catalyst to form quinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) and metal catalysts such as iron or copper.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Sodium p-chloro-m-cresolate has a wide range of applications in scientific research, including:

Mechanism of Action

The antimicrobial mechanism of sodium p-chloro-m-cresolate involves disrupting the cell membrane integrity of microorganisms. It induces cytoplasmic leakage by altering membrane permeability, leading to the loss of essential ions such as potassium and phosphate. This disruption ultimately results in the death of the microbial cells .

Comparison with Similar Compounds

Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties.

Thymol: A natural monoterpenoid phenol with antiseptic properties.

Carvacrol: A phenolic compound with antimicrobial and antioxidant properties.

Comparison:

Sodium p-chloro-m-cresolate vs. Chloroxylenol: Both compounds are effective antimicrobial agents, but this compound is more commonly used in industrial applications due to its higher solubility in water.

This compound vs. Thymol and Carvacrol: While thymol and carvacrol are natural compounds with broad-spectrum antimicrobial activity, this compound is synthetically produced and often preferred for its consistent quality and effectiveness in various formulations.

Biological Activity

Sodium p-chloro-m-cresolate (PCMC-Na), a sodium salt of p-chloro-m-cresol, is recognized for its significant biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, mechanisms of action, toxicological data, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHClNaO

- Molecular Weight : 164.56 g/mol

- CAS Number : 15733-22-9

This compound exhibits its antimicrobial activity primarily through the disruption of microbial cell membranes. This leads to leakage of cellular contents and ultimately cell death. Studies have shown that PCMC-Na is effective against a variety of microorganisms, including bacteria and fungi, making it a valuable compound in antiseptic formulations .

Antimicrobial Efficacy

The antimicrobial properties of this compound have been extensively studied. It is particularly effective at low concentrations, demonstrating significant inhibition against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) for several microorganisms:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Toxicological Profile

The safety assessment of this compound reveals important insights into its toxicity:

- Acute Toxicity : The oral LD50 values vary widely across species, ranging from 200 mg/kg to 5000 mg/kg. In studies involving rats and mice, significant effects were noted at higher doses, including liver and kidney weight increases .

- Chronic Exposure : Long-term exposure studies indicate that chronic ingestion can lead to liver dysfunction and reproductive toxicity at doses above the no observed effect level (NOEL) of approximately 200 mg/kg/day .

- Sensitization Potential : PCMC-Na has shown weak sensitizing potential in animal models, particularly in guinea pigs, where positive reactions were observed upon dermal application .

Case Studies

-

Dermal Absorption Study :

A study involving guinea pigs demonstrated that dermal absorption rates varied significantly depending on the formulation used. Aqueous solutions exhibited higher bioavailability compared to oil-based formulations, with absorption rates reaching up to 75% for specific preparations . -

Reproductive Toxicity Study :

In a continuous breeding protocol involving mice, exposure to this compound resulted in minimal adult reproductive toxicity but significant postnatal effects at high doses. The NOAEL was determined to be around 0.2% for reproductive toxicity . -

Environmental Impact Assessment :

An evaluation of this compound's environmental risks indicated that while it is inherently biodegradable, its use in industrial applications requires careful management to mitigate potential ecological impacts .

Properties

IUPAC Name |

sodium;4-chloro-3-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAGKRZIJHMNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-50-7 (Parent) | |

| Record name | Chlorocresol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7035696 | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-22-9 | |

| Record name | Chlorocresol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-3-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-chloro-m-cresolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-CHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343KVA8Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.